molecular formula C6H7NO3S B587902 Sulfanilic Acid-d4 CAS No. 1235219-21-2

Sulfanilic Acid-d4

Cat. No. B587902
M. Wt: 177.21
InChI Key: HVBSAKJJOYLTQU-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfanilic Acid-d4 is a deuterium-labeled chemical compound. It is an off-white solid and a common building block in organic chemistry . It is a zwitterion, which explains its high melting point .


Synthesis Analysis

Sulfanilic acid can be produced by sulfonation of aniline with concentrated sulfuric acid . This process proceeds via phenylsulfamic acid, a zwitterion with a N-S bond . In a study, the self-assembling behavior of sulfanilic acid was explored by reacting it with two hydrophobic amino acids, valine and alanine, using the linear polypeptide synthesis protocol .


Molecular Structure Analysis

The molecular formula of Sulfanilic Acid-d4 is C6H3D4NO3S . A study revealed that the interactions between the layers and intercalated ions of the complex were mainly induced by hydrogen bonds .


Chemical Reactions Analysis

Sulfanilic acid is known to readily form diazo compounds, which are used to make dyes and sulfa drugs . It is also used for the quantitative analysis of nitrate and nitrite ions by diazonium coupling reaction .


Physical And Chemical Properties Analysis

Sulfanilic acid is an off-white solid with a high melting point due to its zwitterionic nature . It has a density of 1.485 and is soluble in water .

Scientific Research Applications

  • Biodegradation of Sulfonated Aromatic Amines : Novosphingobium resinovorum SA1 can utilize sulfanilic acid as a carbon, nitrogen, and sulfur source, providing insights into biodegradation pathways of aromatic compounds (Hegedűs et al., 2017).

  • Spectroscopic and Computational Studies : Sulfanilic acid has been examined through quantum computational, spectroscopic, and molecular docking studies, revealing its potential in drug development (Fatima et al., 2021).

  • Fuel Cell Applications : Layered tetratitanate intercalating sulfanilic acid has been synthesized for use in proton-conducting nanocomposite membranes for fuel cells (Bonis et al., 2012).

  • Electrochemical Incineration : The anodic oxidation of sulfanilic acid at a boron-doped diamond anode in acidic medium has been studied, achieving complete mineralization of the compound (El-Ghenymy et al., 2012).

  • Catalysis in Organic Synthesis : Sulfanilic acid-functionalized silica-coated magnetite nanoparticles serve as a catalyst for synthesizing 1-amido- and 1-aminoalkyl-2-naphthols, with applications in organic synthesis (Moghanian et al., 2014).

  • Microwave Synthesis : A modified synthesis of sulfanilic acid under solvent-free, microwave-assisted conditions has been explored, highlighting its importance in organic chemistry education (Havlíček et al., 2017).

  • Construction Industry Applications : Sulfanilic acid-phenol-formaldehyde polycondensate has been synthesized and intercalated into hydrocalumite type Layered Double Hydroxide, used as cement and concrete additive (Zou & Plank, 2012).

  • Kinetic Spectrophotometric Determination : A method based on the inhibitory effect of 2,4-dichlorphenoxyacetic acid on the oxidation of sulfanilic acid by hydrogen peroxide has been developed for measuring traces of the acid in samples (Miletic et al., 2015).

Safety And Hazards

Sulfanilic acid may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

Sulfanilic Acid-d4 finds extensive applications in scientific research. Its versatility allows for investigations in diverse fields like pharmaceuticals, environmental analysis, and organic synthesis. It is also identified as a promising organic compound possessing nonlinear optical (NLO) property, making it a good candidate for optoelectronics .

properties

IUPAC Name

4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBSAKJJOYLTQU-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673713
Record name 4-Amino(~2~H_4_)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfanilic Acid-d4

CAS RN

1235219-21-2
Record name 4-Amino(~2~H_4_)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

32.3 parts of 4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one are dissolved in 150 parts by volume of N-methylpyrrolidone, and the solution is added dropwise at 40° C. to a neutral aqueous solution of 26.8 g of 1,4-phenylenediamine-2,5-disulfonic acid. The pH is then kept at 6 for 4 hours with a little sodium bicarbonate. The mixture is then cooled to 0° C. with ice and diazotized with sodium nitrite in the presence of hydrochloric acid, and the resulting diazo suspension is added to a suspension of the red monoazo dye obtained from 17.3 parts of aniline-4-sulfonic acid and 31.3 parts of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid by a method similar to that described in Example 1. Coupling is completed overnight at pH 5.5-6, and the product is precipitated with 250 parts of sodium chloride, filtered off and dried under mild conditions to give the dye of the formula ##STR55## in the form of a black powder, which dyes cotton in navy hues possessing generally good fastness properties.
[Compound]
Name
4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

47.8 parts of 2-amino-5-hydroxynaphthalene-7-sulfonic acid are stirred into 500 parts of water at 25° C. and are dissolved by the addition of 22 parts of a 30% by weight solution of sodium hydroxide. To this solution is added 26.8 parts of 2,4,6-trifluoropyrimidine dropwise over a 30 minute period. At the same time a 20% of sodium carbonate solution is added to this mixture continuously in order to maintain the pH of the mixture at 4-5. The reaction temperature is increased to 40-45° C. The end point of the reaction is determined using chromatographic techniques. The resultant suspension is cooled to 20-25° C. and poured onto a diazonium salt solution which is formed of 34.6 parts of 4-aminobenzene-sulfonic acid and 50 parts by volume of 4 N sodium nitrite solution at 0-5° C. and a pH of 1. During the coupling reaction the pH is maintained at 6-7 by continuously adding 20% sodium carbonate solution. The monoazo compound thus formed is salted-out using conventional methods, filtered and dried at 60° C. under vacuum. The product has the formula ##STR8##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

247.7 g (2.525 mols) of aniline are reacted in 500 ml of sulpholane with 245.3 g (2.50 mols) of 100% strength H2SO4, as described in Example 1. A yield of p-sulphanilic acid of 95.9% is obtained.
Quantity
247.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

651.7 g (7.0 mol) of aniline in 1400 ml of o-dichlorobenzene were introduced into a 4 enamel stirring autoclave and 686.7 g (7.0 mol) of 100% sulphuric acid were added with stirring. The autoclave was then closed and the reaction mixture was heated to 200° C. with stirring. After 21/2 hours reaction time, the reaction mixture was cooled, poured into 1000 ml of water with stirring and neutralized with sodium hydroxide solution. Two liquid phases were obtained. After replenishing the aniline to the abovementioned value, the organic phase was added to a further batch. Pure p-sulphanilic acid was obtained from the aqueous phase by acidification using sulphuric acid. The yield amounted to 64.2%.
Quantity
651.7 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
686.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

25.3 parts of 3-acetylamino-1-aminobenzene-6-sulphonic acid are diazotised in 500 parts of water with hydrochloric acid and sodium nitrite. The resultant strongly acid diazo comppound is treated with 32 parts of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid in the form of the monosodium salt and the mixture is stirred at room temperature until no more diazo compound can be detected. The coupling mixture is then neutralised with sodium hydroxide solution, treated first with 20 parts of sodium bicarbonate and then with the diazo compound obtained from 17.3 parts of sulphanilic acid. After termination of the coupling, sufficient sodium hydroxide is added to give a 6 % solution and this is heated for 2 hours to 90°C in order to split off the acetyl group. After acidification with hydrochloric acid, the aminazo dye is precipitated with sodium chloride, filtered off and again dissolved neutral in 1000 parts of water with the addition of sodium carbonate. A solution of 18.5 parts of cyanuric chloride in 80 parts of acetone is added and the mixture is stirred for 2 hours between 0° and 10°C, the pH being kept between 5 and 6 by the dropwise addition of a dilute sodium hydroxide solution. Then an aqueous solution of 5.4 parts of 1,3-diaminobenzene is added and the reaction mixture is stirred for 2 hours between 30° and 40°C, the pH being kept between 6 and 7. After termination of the condensation, the resultant dye is salted out, filtered off and dried. It dyes cellulose fibres in strong, greenish blue shades. The dye has the formula ##SPC10##
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Citations

For This Compound
2
Citations
WU Palm, N Schmidt, M Stahn, S Grimme - … & Photobiological Sciences, 2023 - Springer
The previously not studied photochemical degradation of sulfamethoxazole (SMX) to the isomer of SMX (ISO) was measured via a polychromatic (Xe) and a monochromatic (Hg) light …
Number of citations: 3 link.springer.com
K Machida, H Lee, A Kuwae - Journal of Raman Spectroscopy, 1980 - Wiley Online Library
… Sulfanilic acid-d4 and - N were preliminarily prepared by the sulfonation reaction of aniline-d5 (Merck, min. 99% D) with 98% sulfuric acid-d2 (Merck, min. 99% D), and aniline-”N (…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.